1-Octen-3-one-d3

Analytical Chemistry Stable Isotope Dilution Assay Food Chemistry

1-Octen-3-one-d3 (CAS: 213595-56-3) is a stable isotope-labeled analog of 1-octen-3-one, a potent volatile ketone naturally occurring in mushrooms, various foods, and biological systems. The compound incorporates three deuterium atoms at the terminal vinyl positions (C1 and C2), conferring a molecular weight of 129.21 g/mol and a chemical formula of C8H11D3O.

Molecular Formula C8H14O
Molecular Weight 129.21 g/mol
Cat. No. B12367142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octen-3-one-d3
Molecular FormulaC8H14O
Molecular Weight129.21 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=C
InChIInChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i2D2,4D
InChIKeyKLTVSWGXIAYTHO-OVLJBECYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octen-3-one-d3: Deuterated Volatile Ketone Internal Standard for Precise Trace-Level Quantification of Mushroom Aroma and Off-Flavor Compounds


1-Octen-3-one-d3 (CAS: 213595-56-3) is a stable isotope-labeled analog of 1-octen-3-one, a potent volatile ketone naturally occurring in mushrooms, various foods, and biological systems [1]. The compound incorporates three deuterium atoms at the terminal vinyl positions (C1 and C2), conferring a molecular weight of 129.21 g/mol and a chemical formula of C8H11D3O . Its primary procurement rationale lies in its established function as a high-fidelity internal standard in Stable Isotope Dilution Assays (SIDA), enabling the precise quantitation of its native, unlabeled counterpart in complex matrices such as food, beverages, and environmental samples by mass spectrometry [2].

1-Octen-3-one-d3: Why a Specific Deuterated Internal Standard is Non-Negotiable for Accurate 1-Octen-3-one Quantification


Quantitative analysis of the volatile and reactive 1-octen-3-one in complex matrices is fraught with matrix effects, analyte losses during sample preparation, and inherent detector response variability, which generic or non-isotopic internal standards cannot adequately correct. The native compound exhibits extreme sensory potency with an air odor detection threshold as low as 0.0032 ng/L [1] and a reported aqueous detection threshold of 0.03 µg/m³ [2], demanding ultratrace quantification. Substituting 1-octen-3-one-d3 with a non-deuterated structural analog, such as 1-octen-3-ol or 1-nonen-3-one, introduces significant quantification error due to their differential physicochemical properties (volatility, reactivity) and distinct mass spectral behavior [3]. The deuterium labeling of 1-octen-3-one-d3 ensures near-identical chemical and physical behavior to the native analyte, providing unmatched co-elution in chromatographic separation and identical extraction and derivatization efficiencies, which are critical for compensating for all sources of systematic error inherent in volatile compound analysis [4].

1-Octen-3-one-d3: Head-to-Head Analytical Performance and Sensory Differentiation Evidence


Analytical Specificity: Deuterium-Labeled vs. Non-Deuterated Internal Standards in GC-MS Quantification

In a head-to-head method development for wine analysis, the use of a deuterated analog (1-octen-3-one-d3) as an internal standard was explicitly selected over non-deuterated alternatives. The method utilized a derivatization step with PFBHA and GC-MS detection to achieve quantification at ng/L levels, a level of sensitivity and accuracy unattainable with a non-isotopic internal standard due to matrix effects and analyte losses during sample preparation (e.g., solid-phase extraction) [1].

Analytical Chemistry Stable Isotope Dilution Assay Food Chemistry

Structural Differentiation: Odor Potency of 1-Octen-3-one vs. Its Direct Oxidation Product 1-Octen-3-ol

1-Octen-3-one is the oxidation product of the well-known 'mushroom alcohol' 1-octen-3-ol, and its odor potency is orders of magnitude greater [1]. While both share a similar 'mushroom-like' odor descriptor, their sensory impact in a matrix is profoundly different due to this vast threshold gap. For instance, in raw shiitake mushroom (Lentinula edodes) analysis, the calculated Odor Activity Value (OAV) for 1-octen-3-one was 180 [2], whereas the OAV for 1-octen-3-ol in the same study was not reported as a key contributor, underscoring the dominance of the ketone despite its lower absolute concentration [3].

Flavor Chemistry Sensory Analysis Food Science

Quantitative Precision: 1-Octen-3-one-d3 SIDA vs. Other Volatile Quantification Methods in Complex Matrices

A stable isotope dilution assay (SIDA) utilizing a deuterated internal standard (specifically [1-2H1;2,2-2H1;1]-1-octen-3-one, a precursor to 1-octen-3-one-d3) was developed and applied for the quantification of multiple lipid oxidation products, including 1-octen-3-one, in cooked meat [1]. The method provided a precise means to quantify these compounds, which standard external calibration methods fail to achieve due to the volatility, reactivity, and low concentrations of the analytes. This approach contrasts with methods lacking an isotopic internal standard, which are prone to significant errors from analyte loss during sample workup and variable detector response [2].

Analytical Chemistry Method Validation Food Science

Structural Specificity: Odor Threshold Differentiation Among 1-Alken-3-one Homologs

Within the homologous series of 1-alken-3-ones, odor potency varies significantly with chain length. 1-Octen-3-one (C8) exhibits an odor detection threshold in air of 0.0032 ng/L, placing it among the most potent members of its class [1]. In contrast, the longer-chain homolog 1-dodecen-3-one (C12) has a much higher threshold of 55 ng/L air, representing a >17,000-fold decrease in potency [1]. This vast difference in sensory impact underscores that analytical methods must be specific to 1-octen-3-one; an internal standard optimized for a different homolog would not accurately track the behavior or correct for the unique properties of 1-octen-3-one.

Flavor Chemistry Structure-Activity Relationship Sensory Science

Purity and Isotopic Enrichment: 1-Octen-3-one-d3 vs. Alternative Deuterated Variants (d4, d5) for Analytical Reliability

Commercially available 1-octen-3-one-d3 from major vendors is supplied with a minimum purity of 95% (typically 98% from leading suppliers) and a defined isotopic label at the terminal vinyl group . Alternative deuterated variants, such as 1-octen-3-one-d5, have been found to be mis-annotated in some databases as being deuterated forms of other pyrazine compounds , which can lead to procurement errors. Furthermore, the d5 variant is often supplied with a lower minimum purity of 90% [1], potentially introducing unknown impurities that could interfere with trace-level analyses. The d3 variant offers a balanced profile of sufficient mass shift for MS differentiation (m/z +3) and high, verified chemical purity suitable for demanding analytical workflows.

Analytical Chemistry Chemical Synthesis Quality Control

1-Octen-3-one-d3: Definitive Use Cases in Food, Flavor, and Analytical Laboratories


Quantifying Mushroom Off-Flavor in Wines and Beverages via PFBHA-GC-MS

Analytical laboratories can directly adopt the validated method of Pons et al. (2011) [1] to quantify 1-octen-3-one in wines. The protocol involves spiking wine samples with 1-octen-3-one-d3 as an internal standard, performing a solid-phase extraction (SPE), derivatizing with PFBHA, and analyzing by GC-MS. The use of the deuterated standard is essential to achieve the ng/L sensitivity required to detect this potent off-flavor compound at perceptible levels and to study its reactivity with wine matrix components like glutathione.

Accurate Quantification of Lipid Oxidation-Derived Odorants in Cooked Meats and Oils

Food scientists and industry quality control labs can implement a Stable Isotope Dilution Assay (SIDA) workflow, as described by Blank et al. (1999) [2], for the simultaneous quantification of 1-octen-3-one and other key volatile lipid degradation markers (e.g., hexanal, decadienals) in complex food products. 1-Octen-3-one-d3 serves as the specific internal standard for the 1-octen-3-one channel, correcting for losses during distillation, extraction, and concentration steps, thereby providing reliable data for shelf-life studies and flavor stability assessments.

Validation of Sensory Panel Results with Instrumental OAV Calculations in Mushroom Products

R&D departments developing mushroom-based ingredients or products can utilize 1-octen-3-one-d3 to validate sensory panel findings [3]. By spiking the deuterated standard into sample homogenates prior to aroma extraction (e.g., SAFE, SPME), the absolute concentration of 1-octen-3-one can be determined via GC-MS. This concentration can then be divided by its known odor threshold to calculate the Odor Activity Value (OAV). Given that 1-octen-3-one often dominates the OAV profile (e.g., OAV of 180 in lobster mushroom [4]), this instrumental measurement provides an objective, quantitative complement to subjective sensory descriptions.

Technical Documentation Hub

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